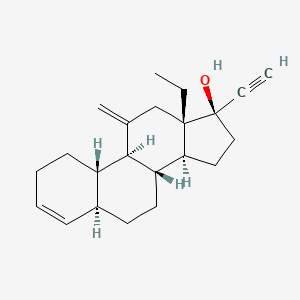

Desogestrel delta 3-isomer

描述

Desogestrel delta 3-isomer is a synthetic progestogen, a type of hormone used in various contraceptive formulations. It is an isomer of desogestrel, which means it has the same molecular formula but a different arrangement of atoms. This compound is known for its low androgenic potency, making it a preferred choice in hormonal contraceptives .

准备方法

The synthesis of desogestrel delta 3-isomer involves several steps. One common method starts with the commercially available delta 8 estradiol methyl ether, which is oxidized under Oppenauer conditions to form the corresponding 17-ketone. This intermediate undergoes further reactions, including Wittig olefination, to produce the desired isomer . Industrial production methods often involve microbiological hydroxylation and palladium-catalyzed cyclization reactions to ensure high yield and purity .

化学反应分析

Desogestrel delta 3-isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-keto-desogestrel, its active metabolite.

Reduction: Reduction reactions can modify the double bonds in the molecule, altering its biological activity.

Substitution: Substitution reactions, particularly at the 11-methylene group, can produce different isomers with varying biological properties.

Common reagents used in these reactions include aluminum isopropoxide for oxidation and palladium catalysts for cyclization . The major products formed from these reactions are typically other isomers or metabolites of desogestrel, such as 3-keto-desogestrel .

科学研究应用

Hormonal Contraceptives

Desogestrel delta 3-isomer is predominantly used in oral contraceptive formulations. It exhibits strong progestational activity, which is crucial for preventing ovulation. The compound is often combined with estrogen in combination pills to enhance contraceptive efficacy and regulate menstrual cycles.

Table 1: Comparison of Contraceptive Efficacy

| Contraceptive Type | Active Ingredients | Efficacy Rate (%) | Common Brand Names |

|---|---|---|---|

| Oral Contraceptives | Desogestrel + Ethinyl Estradiol | 99.9 | Marvelon, Mercilon |

| Implant | Etonogestrel | 99.95 | Implanon |

| Vaginal Ring | Etonogestrel | 99.7 | NuvaRing |

Treatment of Menstrual Disorders

This compound is also employed in managing various menstrual disorders such as dysmenorrhea (painful periods), menorrhagia (heavy menstrual bleeding), and irregular menstrual cycles. Its progestational effects help stabilize the endometrial lining, reducing excessive bleeding and pain during menstruation.

Hormone Replacement Therapy (HRT)

In hormone replacement therapy, this compound can be used to alleviate menopausal symptoms by balancing hormone levels. It is particularly beneficial for women who cannot tolerate estrogen or have contraindications to its use.

Case Study: HRT Efficacy

A study involving postmenopausal women demonstrated that a combination of desogestrel and estrogen significantly reduced hot flashes and improved quality of life without the increased risk of endometrial hyperplasia associated with unopposed estrogen therapy .

Endometriosis Management

This compound has shown promise in managing endometriosis, a condition characterized by the growth of endometrial tissue outside the uterus. By suppressing ovulation and reducing estrogen levels, it helps alleviate pain and other symptoms associated with this disorder.

Clinical Evidence

Research indicates that patients treated with desogestrel experienced a notable reduction in pelvic pain and lesion size compared to those receiving placebo treatments .

Potential Anti-Cancer Applications

Emerging studies suggest that this compound may have anti-cancer properties, particularly against hormone-sensitive cancers such as breast and ovarian cancer. Its ability to modulate hormonal pathways could potentially inhibit tumor growth.

Preliminary Findings

In vitro studies have indicated that desogestrel can induce apoptosis in certain cancer cell lines, suggesting a need for further research into its role as an adjunctive treatment in oncology .

作用机制

Desogestrel delta 3-isomer exerts its effects by binding selectively to the progesterone receptor. Once inside the cell, it acts as a transcription factor, modifying mRNA synthesis and influencing gene expression . This binding leads to the inhibition of ovulation and changes in the endometrium, making it an effective contraceptive agent .

相似化合物的比较

Desogestrel delta 3-isomer is often compared with other progestogens, such as:

Norgestimate: Another third-generation progestogen with similar contraceptive effects but different metabolic pathways.

Gestodene: Known for its high potency and rapid absorption, but with a different side effect profile.

Dienogest: Has antiandrogenic properties and is used in the treatment of endometriosis.

Compared to these compounds, this compound is unique due to its low androgenic activity and specific binding affinity to the progesterone receptor .

生物活性

Desogestrel delta 3-isomer is a synthetic progestogen that has garnered attention for its unique biological properties, particularly in the context of contraceptive formulations. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and associated clinical findings.

Overview

This compound is an isomer of desogestrel, characterized by a different arrangement of atoms while maintaining the same molecular formula (C22H30O) . It is primarily utilized in hormonal contraceptives due to its low androgenic potency, which minimizes side effects commonly associated with other progestins.

This compound exerts its biological effects primarily through selective binding to the progesterone receptor. This interaction leads to:

- Inhibition of Ovulation : By suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH), it effectively prevents ovulation.

- Endometrial Modification : It alters the endometrial lining, making it less suitable for implantation.

- Increased Viscosity of Vaginal Mucus : This action reduces sperm motility and access to the ovum .

The active metabolite of desogestrel, etonogestrel, exhibits similar mechanisms with high progestational activity and minimal androgenic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Rapidly absorbed post-oral administration with peak plasma concentrations reached within 1.5 hours.

- Bioavailability : Estimated between 60-80%.

- Metabolism : Primarily metabolized in the liver to etonogestrel, which is responsible for its biological activity.

- Half-Life : Approximately 30 hours, allowing for once-daily dosing in contraceptive regimens .

- Elimination : Mainly renal, with metabolites excreted over several days .

Clinical Findings and Case Studies

Numerous studies have investigated the efficacy and safety profile of this compound in contraceptive applications. A notable case-control study highlighted its association with venous thromboembolism (VTE):

| Study | Year | Type | Thrombotic Events | Adjusted OR (95% CI) |

|---|---|---|---|---|

| WHO Study Group | 1995 | Case-control | 2,994/769 | 9.4 (5.6, 15.6) |

| Transnational Study | 1995 | Case-control | 2,243/471 | 4.8 (3.4, 6.7) |

| Bloemenkamp et al. | 1995 | Case-control | 285/126 | 8.7 (3.9, 19.3) |

These findings indicate a higher risk of VTE among users of third-generation oral contraceptives containing desogestrel compared to second-generation options .

Benefits and Risks

The benefits of using this compound in contraceptive formulations include:

- Efficacy : High contraceptive effectiveness with a Pearl Index of approximately 0.17 per 100 women-years.

- Favorable Lipid Profile : Minimal impact on total cholesterol levels compared to other progestins .

However, risks associated with its use include:

属性

IUPAC Name |

(5S,8S,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,5,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,6,8,16-20,23H,3-4,7,9-14H2,1H3/t16-,17+,18+,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMGIILCLKIXNG-JASYKLOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C4CCC=CC4CCC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)[C@@H]3[C@H]4CCC=C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173962 | |

| Record name | Desogestrel delta 3-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201360-82-9 | |

| Record name | Desogestrel delta 3-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201360829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desogestrel delta 3-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESOGESTREL .DELTA. 3-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP962JHY3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。